Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate

Catalog No.
S15781093
CAS No.
921040-15-5
M.F
C15H13FN2O2S
M. Wt
304.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-ind...

CAS Number

921040-15-5

Product Name

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-fluoro-1-(1,3-thiazol-2-ylmethyl)indole-2-carboxylate

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C15H13FN2O2S/c1-2-20-15(19)13-8-10-7-11(16)3-4-12(10)18(13)9-14-17-5-6-21-14/h3-8H,2,9H2,1H3

InChI Key

UINFXZLHOIUTKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=NC=CS3)C=CC(=C2)F

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a complex organic compound with the molecular formula C17H16FN3O3SC_{17}H_{16}FN_3O_3S and a molecular weight of 361.4 g/mol. The compound features an indole ring system, which is known for its diverse biological activities, and incorporates a thiazole moiety, enhancing its potential applications in medicinal chemistry. The structure includes an ethyl ester functional group, which often contributes to the solubility and reactivity of the compound in various chemical environments.

, including:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
  • Reduction: Reduction reactions may yield amines and alcohols, typically using hydrogen gas in the presence of palladium on carbon as a catalyst.
  • Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the indole and thiazole rings, utilizing halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate exhibits significant biological activity. Compounds with similar structures have been shown to possess various pharmacological properties, including:

  • Antiviral: Potential effectiveness against viral infections.
  • Anti-inflammatory: Inhibition of inflammatory pathways.
  • Anticancer: Inducing apoptosis in cancer cell lines.
  • Antimicrobial: Activity against bacterial and fungal pathogens .

The specific interactions and mechanisms of action of this compound are still under investigation but are anticipated to involve modulation of biochemical pathways through receptor binding.

The synthesis of ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Indole Ring: Starting from simpler indole precursors through cyclization reactions.
  • Thiazole Integration: Incorporating a thiazole ring via condensation reactions with appropriate thiazole derivatives.
  • Esterification: Converting the carboxylic acid derivative into an ethyl ester using reagents like ethyl chloroformate or by direct esterification methods involving alcohols under acidic conditions .

This compound has potential applications in several fields:

  • Pharmaceuticals: As a lead compound in drug development targeting various diseases owing to its biological activities.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Exploration in the development of new materials based on indole derivatives for electronic applications.

Studies involving interaction with biological targets are crucial for understanding the pharmacodynamics of ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate. Interaction studies may focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific receptors associated with diseases.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes involved in disease pathways.
  • Cell Line Studies: Observing the effects on various cancer cell lines to assess cytotoxicity and therapeutic potential .

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate can be compared with several similar compounds that share structural features or biological activities:

Compound NameStructure FeaturesUnique Properties
Indole-3-acetic acidIndole structurePlant growth regulator
5-FluoroindoleFluorinated indoleEnhanced reactivity in electrophilic substitutions
Thiazole-4-carboxylic acidThiazole ringPotential anti-inflammatory properties

Uniqueness

The uniqueness of ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate lies in its combination of indole and thiazole groups along with an ethyl ester functionality. This specific arrangement contributes to distinctive chemical reactivity and biological activity not commonly found in other compounds within this class.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

304.06817700 g/mol

Monoisotopic Mass

304.06817700 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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